Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride (MPTP-HCl) is a chemical compound that was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid. However, it was later discovered that MPTP-HCl has neurotoxic effects and can cause Parkinson's disease-like symptoms in humans and animals. Since then, MPTP-HCl has been extensively studied for its biological activity and potential therapeutic applications.
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride can be synthesized using various methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Leuckart-Wallach reaction involves the reaction of methylamine with 2-acetylpyridine, followed by reduction with sodium borohydride and acidification with hydrochloric acid to yield Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride. The Mannich reaction involves the reaction of 2-acetylpyridine with formaldehyde and methylamine, followed by reduction and acidification to yield Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride. The Pictet-Spengler reaction involves the reaction of tryptamine with 2-acetylpyridine, followed by reduction and acidification to yield Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride. The efficiency and yield of each method vary depending on the reaction conditions and the purity of the starting materials. The Leuckart-Wallach reaction is the most commonly used method and yields the highest purity of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride. However, it also produces a significant amount of waste and requires careful handling due to the use of toxic reagents. The Mannich reaction and the Pictet-Spengler reaction are less commonly used but can be more environmentally friendly and produce higher yields of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride.
Chemical Structure and Biological Activity
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has a chemical structure that consists of a pyridine ring and a tetrahydropyridine ring connected by a carboxylate group. It is a prodrug that is metabolized in the body to form MPP+, a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain. This mechanism of action is similar to that of Parkinson's disease, which is characterized by the loss of dopaminergic neurons in the brain. Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has been extensively studied for its biological activity and potential therapeutic applications. It has been shown to induce Parkinson's disease-like symptoms in humans and animals, making it a valuable tool for studying the disease and developing new treatments. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has a range of biological effects on cell function and signal transduction. It selectively damages dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. It has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation. However, Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride also has potential toxic effects, as it can cause irreversible damage to dopaminergic neurons and lead to permanent neurological deficits. It is also highly toxic and can be fatal if ingested or inhaled.
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has a range of potential applications in medical, environmental, and industrial research. In medical research, it is used as a tool for studying Parkinson's disease and developing new treatments. It has also been studied for its potential use in cancer therapy. In environmental research, Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is used to study the effects of neurotoxins on ecosystems and to develop strategies for pollution management. It has also been studied for its potential impact on sustainability and the environment. In industrial research, Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is used in manufacturing processes to improve product quality and efficiency. However, its use in industrial settings requires careful handling and consideration of health and safety considerations.
Future Perspectives and Challenges
Despite its potential applications, the use of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride in research is limited by its toxicity and potential for harm. Future research will need to focus on developing safer and more effective methods for studying Parkinson's disease and other neurological disorders. This may involve the development of new compounds that mimic the effects of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride without its toxic effects. In addition, there is a need for more research on the environmental and industrial impacts of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride. This will require a better understanding of its potential effects on ecosystems and the environment, as well as the development of safer and more sustainable manufacturing processes. Conclusion: Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride (Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride) is a chemical compound that has been extensively studied for its biological activity and potential therapeutic applications. It has a range of potential applications in medical, environmental, and industrial research, but its use is limited by its toxicity and potential for harm. Future research will need to focus on developing safer and more effective methods for studying Parkinson's disease and other neurological disorders, as well as understanding its potential impact on the environment and industry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Guvacoline is the methyl ester of guvacine. It has a role as a muscarinic agonist and a plant metabolite. It is a beta-amino acid ester, a methyl ester, an enoate ester, a tetrahydropyridine, a secondary amino compound, an alpha,beta-unsaturated carboxylic ester and a pyridine alkaloid. It derives from a guvacine.
PI-1840 is a potent and selective inhibitor for chymotrypsin-like (CT-L) (IC50 value = 27 ± 0.14 nM) over trypsin-like and peptidylglutamyl peptide hydrolyzing (IC50 values >100 μM) activities of the proteasome.IC50 value: 27 nM(CT-L activities of the proteasome) Target: CT-L inhibitorin vitro: PI-1840 is over 100-fold more selective for the constitutive proteasome over the immunoproteasome. Mass spectrometry and dialysis studies demonstrate that PI-1840 is a noncovalent and rapidly reversible CT-L inhibitor. In intact cancer cells, PI-1840 inhibits CT-L activity, induces the accumulation of proteasome substrates p27, Bax, and IκB-α, inhibits survival pathways and viability, and induces apoptosis. Furthermore, PI-1840 sensitizes human cancer cells to the mdm2/p53 disruptor, nutlin, and to the pan-Bcl-2 antagonist BH3-M6 .in vivo: PI-1840 but not bortezomib suppresses the growth in nude mice of human breast tumor xenografts .
Oliceridine is a synthetic opioid analgesic that was developed to provide pain relief with fewer side effects than traditional opioids. It was approved by the US Food and Drug Administration (FDA) in 2020 for the management of acute pain in adults.
TRV130 Racemate is the racemate form of TRV130, which a novel μ-opioid receptor (MOR) G protein-biased ligand.IC50 value:Target: MOR ligandin vitro: In cell-based assays, TRV130 elicits robust G protein signaling, with potency and efficacy similar to morphine, but with far less β-arrestin recruitment and receptor internalization .in vivo: In mice and rats, TRV130 is potently analgesic while causing less gastrointestinal dysfunction and respiratory suppression than morphine at equianalgesic doses . Compared to morphine, TRV130 (3, 4.5mg) elicited higher peak analgesia (105, 116 seconds latency vs 75 seconds for morphine, P<.02), with faster onset and similar duration of action. More subjects doubled latency or achieved maximum latency (180 seconds) with TRV130 (3, 4.5mg) .
Olmesartan D4 is a derivative of the angiotensin II receptor antagonist, olmesartan medoxomil. It is a potent and selective blocker of the angiotensin II type 1 receptor, which is responsible for regulating blood pressure and fluid balance in the body. Olmesartan D4 has been extensively studied for its potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular diseases.
(+)-Ketoconazole is an imidazole anti-fungal agent, a CYP3A4 inhibitor.Target: CYP3A4(+)-Ketoconazole, an imidazole anti-fungal agent, has often produced features of androgen deficiency including decreased libido, gynecomastia, impotence, oligospermia, and decreased testosterone levels, in men being treated for chronic mycotic infections . (+)-Ketoconazole also is a cytochrome P450 inhibitor .(+)-Ketoconazole (KTZ), on the antischistosomal potential of these quinolines against Schistosoma mansoni infection by evaluating parasitological, histopathological, and biochemical parameters. Mice were classified into 7 groups: uninfected untreated (I), infected untreated (II), infected treated orally with PZQ (1,000 mg/kg) (III), QN (400 mg/kg) (IV), KTZ (10 mg/kg)+QN as group IV (V), HF (400 mg/kg) (VI), and KTZ (as group V)+HF (as group VI) (VII). KTZ plus QN or HF produced more inhibition (P<0.05) in hepatic CYP450 (85.7% and 83.8%) and CYT b5 (75.5% and 73.5%) activities, respectively, than in groups treated with QN or HF alone. This was accompanied with more reduction in female (89.0% and 79.3%), total worms (81.4% and 70.3%), and eggs burden (hepatic; 83.8%, 66.0% and intestinal; 68%, 64.5%), respectively, and encountering the granulomatous reaction to parasite eggs trapped in the liver .Clinical indications: Candida infection; Dermatophytosis; FolliculitisFDA Approved Date:Toxicity: teratogenesis; liver injuries; adrenal gland problems
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It is also known by its trade name, Tagrisso. Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing and T790M resistance mutations.